4-Nitroaniline-15N2

描述

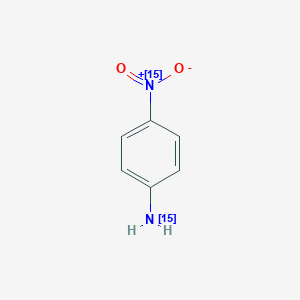

4-Nitroaniline-15N2 is a nitrogen-15 labeled derivative of 4-nitroaniline, an organic compound with the molecular formula C6H6N2O2. This compound is characterized by the presence of two nitrogen-15 isotopes, which makes it particularly useful in various scientific research applications. The compound is a yellow solid and is one of the three isomers of nitroaniline. It is primarily used as an intermediate in the production of dyes, antioxidants, pharmaceuticals, gasoline, gum inhibitors, and poultry medicines .

准备方法

Synthetic Routes and Reaction Conditions

4-Nitroaniline-15N2 can be synthesized through the amination of 4-nitrochlorobenzene using ammonia enriched with nitrogen-15 isotopes. The reaction can be represented as follows:

[ \text{ClC}_6\text{H}_4\text{NO}_2 + 2 \text{NH}_3 \rightarrow \text{H}_2\text{NC}_6\text{H}_4\text{NO}_2 + \text{NH}_4\text{Cl} ]

In this reaction, 4-nitrochlorobenzene reacts with ammonia to produce 4-nitroaniline and ammonium chloride. For the production of this compound, ammonia enriched with nitrogen-15 isotopes is used .

Industrial Production Methods

Industrial production of 4-nitroaniline typically involves the nitration of aniline followed by the reduction of the nitro group. The process can be summarized in the following steps:

Nitration of Aniline: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-nitroaniline.

Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron and hydrochloric acid.

For the production of this compound, nitrogen-15 labeled reagents are used in the nitration and reduction steps .

化学反应分析

Types of Reactions

4-Nitroaniline-15N2 undergoes various types of chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.

Substitution: The amino group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Oxidation: The amino group can be oxidized to form nitroso and nitro derivatives.

Common Reagents and Conditions

Reduction: Iron and hydrochloric acid are commonly used as reducing agents.

Substitution: Concentrated sulfuric acid and nitric acid are used for nitration; sulfuric acid is used for sulfonation; and halogens (chlorine, bromine) are used for halogenation.

Oxidation: Oxidizing agents such as potassium permanganate and hydrogen peroxide are used for oxidation reactions.

Major Products

Reduction: 4-phenylenediamine

Substitution: Various substituted derivatives depending on the reagent used (e.g., 4-chloroaniline, 4-bromoaniline)

Oxidation: Nitroso and nitro derivatives

科学研究应用

Synthetic Chemistry

Precursor for Other Compounds

4-Nitroaniline-15N2 serves as a precursor for various chemical syntheses. It is primarily used in the production of azo dyes and other arylamines. For instance, it can be reduced to produce p-phenylenediamine, a crucial component in dye manufacturing . The isotopic labeling allows for tracing and studying reaction pathways and mechanisms in synthetic organic chemistry.

Research in Reaction Mechanisms

The use of isotopically labeled compounds like this compound facilitates detailed studies of reaction mechanisms. By tracking the incorporation of into products, researchers can gain insights into the kinetics and pathways of chemical reactions involving nitroanilines .

Environmental Studies

Biodegradation Research

Research has shown that 4-nitroaniline can be biodegraded by acclimated microbial communities in wastewater treatment systems. The use of this compound in such studies allows scientists to trace the nitrogen cycle and understand how nitrogen-containing pollutants are transformed in environmental settings .

Toxicological Studies

Due to its toxicity, understanding the degradation pathways of this compound is crucial for assessing environmental risks. Studies have indicated that compounds like 4-nitroaniline can pose significant risks to aquatic organisms, necessitating research into their biodegradation and removal from contaminated sites .

Analytical Applications

Mass Spectrometry

The isotopic labeling of 4-nitroaniline allows for enhanced detection capabilities in mass spectrometry applications. The presence of provides a unique mass shift that aids in the identification and quantification of 4-nitroaniline in complex mixtures, making it valuable for analytical laboratories .

Proteomics Research

In proteomics, labeled compounds like this compound are employed to study protein interactions and modifications. Its use helps in elucidating metabolic pathways and understanding how certain compounds affect biological systems at a molecular level .

Case Studies

作用机制

The mechanism of action of 4-Nitroaniline-15N2 involves its reduction and oxidation properties. As an aromatic nitro compound, it can be reduced to form nitroso and hydroxylamine derivatives. These derivatives can undergo further reactions, leading to the formation of reactive oxygen species and other intermediates. The amino group in the para position influences the reduction process, making it more difficult and reducing the contribution of this reaction under aerobic conditions .

相似化合物的比较

4-Nitroaniline-15N2 can be compared with other similar compounds such as:

2-Nitroaniline: An isomer with the nitro group in the ortho position. It is primarily used in the production of o-phenylenediamine.

3-Nitroaniline: An isomer with the nitro group in the meta position. It is used in the synthesis of dyes and pigments.

4-Nitroaniline: The non-labeled version of this compound, used in similar applications but without the isotope labeling.

The uniqueness of this compound lies in its nitrogen-15 labeling, which makes it particularly valuable in isotope labeling studies and research applications requiring precise tracking of nitrogen atoms.

生物活性

4-Nitroaniline (4-NA) is an aromatic amine with significant biological activity, particularly in the fields of toxicology and pharmacology. The isotopically labeled variant, 4-Nitroaniline-15N2, is used in various studies to trace metabolic pathways and assess biological interactions. This article explores the biological activity of this compound, focusing on its toxicological effects, mutagenicity, and potential therapeutic applications.

4-Nitroaniline has the molecular formula and features a nitro group () attached to an aniline structure. The presence of the nitro group significantly influences its reactivity and biological interactions.

1. Mutagenicity and Genotoxicity

Research indicates that 4-nitroaniline exhibits mutagenic properties in bacterial systems. In Salmonella mutagenicity tests, it induced mutations in strains TA98 and TA1538 both with and without metabolic activation. However, it did not show mutagenic effects in other strains such as TA100 and TA1535 .

In mammalian cell assays, 4-nitroaniline caused chromosomal aberrations in Chinese hamster ovary (CHO) cells and human lymphocytes but did not induce DNA repair in rat hepatocytes . These findings suggest that while 4-nitroaniline has genotoxic potential, its effects may vary significantly across different biological systems.

2. Carcinogenic Potential

Long-term studies on rodents have shown that 4-nitroaniline may have carcinogenic potential. In male B6C3F1 mice, increased incidences of liver hemangiosarcomas were observed . However, it was not classified as a germ cell mutagen due to lower genotoxicity compared to other similar compounds .

Metabolism and Excretion

The metabolism of 4-nitroaniline involves several pathways, primarily through C-oxidation and reduction of the nitro group to form metabolites like 2-hydroxy-4-nitroaniline and p-phenylenediamine . Studies showed that approximately 80% of administered radioactivity was excreted via urine within 24 hours after administration, indicating rapid metabolism and clearance from the body .

1. Antimicrobial Properties

Nitro compounds, including 4-nitroaniline, are known for their antimicrobial activity. The nitro group can trigger redox reactions within microbial cells, leading to cell death. This property makes nitro compounds potential candidates for developing new antibiotics against pathogens like H. pylori and M. tuberculosis .

2. Anticancer Activity

Recent studies on derivatives of 4-nitroaniline have shown promising anticancer activities. Compounds synthesized with the 4-(aminomethyl)benzamide fragment exhibited potent inhibitory effects against various receptor tyrosine kinases involved in cancer progression . These findings suggest that modifications of the 4-nitroaniline structure could lead to effective anticancer agents.

Case Study 1: Genotoxicity Assessment

A comprehensive study assessed the genotoxicity of 4-nitroaniline using various bacterial and mammalian cell lines. The results indicated that while it was mutagenic in certain bacterial strains, its impact on mammalian cells varied significantly depending on the presence of metabolic activation systems . This highlights the importance of context when evaluating the safety profiles of chemical compounds.

Case Study 2: Antimicrobial Efficacy

Another study focused on synthesizing new nitro derivatives based on 4-nitroaniline for their antimicrobial properties. The derivatives showed significant activity against a range of bacterial strains, suggesting that structural modifications could enhance their efficacy as potential therapeutic agents .

属性

IUPAC Name |

4-[oxido(oxo)(15N)(15N)azaniumyl](15N)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H,7H2/i7+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYMLOMAKGOJONV-BFGUONQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[15NH2])[15N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583899 | |

| Record name | 4-(~15~N)Nitro(~15~N)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119516-81-3 | |

| Record name | 4-(~15~N)Nitro(~15~N)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitroaniline-15N2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying chromophore reorientation in materials like 4-Nitroaniline-15N2/poly(methyl methacrylate)?

A1: Understanding chromophore reorientation in NLO polymers is crucial because it directly impacts their optical properties. [] The ability of these materials to exhibit nonlinear optical effects, such as second harmonic generation, relies on the alignment of chromophores within the polymer matrix. When chromophores reorient, the overall alignment and thus the material's NLO efficiency can be affected. By studying the dynamics of this reorientation, researchers can gain insights into optimizing the performance and stability of NLO devices.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。